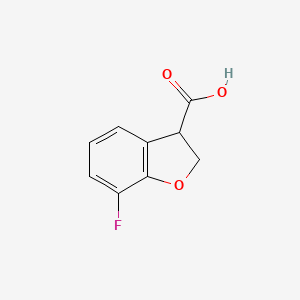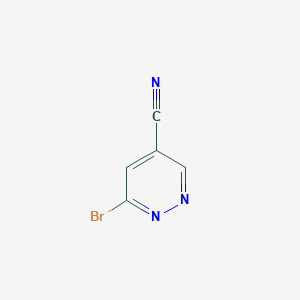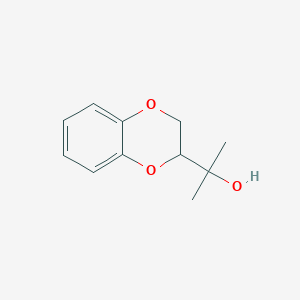
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-7-methyl-1,2,3,4-tetrahydroquinoline (8-MeO-7-Me-THQ) is a novel, synthetic quinoline derivative that has recently been studied for its potential as a therapeutic agent. 8-MeO-7-Me-THQ has been shown to have potential applications in the fields of neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
8-MeO-7-Me-THQ has been studied for its potential therapeutic applications. It has been shown to have potential neuroprotective, anticonvulsant, and anti-inflammatory effects. 8-MeO-7-Me-THQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, 8-MeO-7-Me-THQ has been studied for its potential to treat anxiety, depression, and addiction.
Wirkmechanismus
The mechanism of action of 8-MeO-7-Me-THQ is not yet fully understood. However, it is believed to be mediated through a variety of pathways, including the activation of adenosine A2A receptors, the inhibition of monoamine oxidase, and the modulation of glutamate receptor activity. 8-MeO-7-Me-THQ has also been shown to interact with a variety of other receptors, including the 5-HT2A and 5-HT2C receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-MeO-7-Me-THQ are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the modulation of neurotransmitter levels, the modulation of gene expression, and the modulation of immune system activity. 8-MeO-7-Me-THQ has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-MeO-7-Me-THQ for laboratory experiments include its relatively easy synthesis, its cost-effectiveness, and its wide range of potential therapeutic applications. However, there are some potential limitations to using 8-MeO-7-Me-THQ for laboratory experiments. These include its potential for toxicity, its relatively short duration of action, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
In order to fully understand the potential therapeutic applications of 8-MeO-7-Me-THQ, more research is needed. Possible future directions for research include further exploration of its mechanism of action, its potential interactions with other drugs, its potential toxicity, and its potential for long-term use. Additionally, further research is needed to explore the potential of 8-MeO-7-Me-THQ as a therapeutic agent for a variety of conditions, including neurodegenerative diseases, anxiety, depression, and addiction.
Synthesemethoden
The synthesis of 8-MeO-7-Me-THQ is a relatively straightforward process. It involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with a combination of 8-methoxy-1-methylpiperazine, dimethylformamide, and sodium hydroxide. This reaction yields 8-MeO-7-Me-THQ in a white crystalline form. The synthesis of 8-MeO-7-Me-THQ is relatively simple and cost-effective, making it a viable option for laboratory experiments.
Eigenschaften
IUPAC Name |
8-methoxy-7-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-9-4-3-7-12-10(9)11(8)13-2/h5-6,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFCEDNWODDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)






![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)





